Ethynodiol Diacetate

Catalog No.
S527573
CAS No.
297-76-7
M.F
C24H32O4
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethynodiol Diacetate

CAS Number

297-76-7

Product Name

Ethynodiol Diacetate

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1

InChI Key

ONKUMRGIYFNPJW-KIEAKMPYSA-N

SMILES

Array

solubility

3.97e-03 g/L

Synonyms

(3 beta, 17 alpha)-19-Norpregn-4-en-20-yne-3,17 diol Diacetate, 19-Norpregn-4-en-20-yne-3,17-diol, diacetate, (3beta,17alpha)-, Continuin, Ethyndiol Diacetate, Ethynodiol Diacetate, Ethynodiol Diacetate, (17 alpha)-Isomer, Femulen

Canonical SMILES

CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C

The exact mass of the compound Ethynodiol diacetate is 384.2301 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Ethynodiol diacetate (CAS: 297-76-7) is a synthetic estrane-class steroidal progestin and a highly lipophilic diacetate prodrug of norethindrone. Characterized by a melting point of 126–127 °C and a partition coefficient (LogP) of approximately 3.9, it is engineered for high lipid solubility and robust oral bioavailability [1]. In commercial and pharmaceutical manufacturing, it is primarily procured as an active pharmaceutical ingredient (API) for oral contraceptives and advanced controlled-release matrices. Unlike its active metabolite, the dual acetate esterification at the C3 and C17 positions renders the compound biologically inert in vitro, requiring enzymatic hydrolysis in the gastrointestinal tract and liver to achieve pharmacological activation [2]. This prodrug architecture provides formulators with a stable, highly processable compound that prevents premature receptor activation during localized delivery or extended storage.

Substituting ethynodiol diacetate with its active metabolite (norethindrone) or alternative progestins like levonorgestrel fundamentally alters formulation compatibility and downstream patient side-effect profiles. From a physicochemical standpoint, ethynodiol diacetate possesses a significantly higher lipophilicity (LogP 3.9) than levonorgestrel (LogP 2.8) or unesterified norethindrone, which dictates its release kinetics in hydrophobic polymer matrices and electrospun fibers[1]. Utilizing unesterified norethindrone in sustained-release applications often results in premature drug dumping or inadequate matrix integration. Furthermore, substituting ethynodiol diacetate with gonane-class progestins like levonorgestrel alters the anti-androgenic profile of the final product; the active metabolite of ethynodiol diacetate exhibits superior 5α-reductase inhibition compared to levonorgestrel, making it non-interchangeable for formulations targeting populations sensitive to androgenic side effects [2].

Lipophilicity and Polymer Matrix Compatibility

The diacetate esterification of ethynodiol diacetate significantly enhances its hydrophobicity compared to gonane-class progestins. Quantitative profiling demonstrates that ethynodiol diacetate has a LogP of 3.9, whereas levonorgestrel exhibits a LogP of 2.8 [1]. This full logarithmic unit difference translates to an order-of-magnitude increase in lipid solubility, directly impacting the compound's loading capacity and sustained-release kinetics when incorporated into hydrophobic delivery systems such as electrospun nanofibers or transdermal patches.

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP 3.9
Comparator Or BaselineLevonorgestrel (LogP 2.8)
Quantified Difference1.1 log unit higher lipophilicity
ConditionsStandard physicochemical profiling for polymer matrix integration

Higher lipophilicity allows for superior drug loading and more controlled, prolonged release profiles in advanced hydrophobic polymeric delivery systems.

In Vitro Receptor Inactivity for Formulation Stability

As a prodrug, ethynodiol diacetate is designed to remain biologically inactive until enzymatic cleavage occurs. In competitive binding assays for the mineralocorticoid and progesterone receptors, unesterified progesterone serves as the 100% baseline. Ethynodiol diacetate demonstrates less than 1% relative binding affinity in vitro, whereas active progestins exhibit high direct binding [1]. This lack of direct receptor affinity ensures that the compound does not trigger localized tissue reactions if prematurely released or handled during the manufacturing process.

Evidence DimensionIn vitro receptor binding affinity
Target Compound Data< 1% relative affinity
Comparator Or BaselineProgesterone (100% baseline)
Quantified Difference> 99% reduction in direct in vitro binding
ConditionsCytoplasmic receptor competitive binding assays

The in vitro inertness of the prodrug minimizes localized biological activity during manufacturing, handling, and storage within localized delivery matrices.

Bioavailability Resilience Against Dissolution Variations

Ethynodiol diacetate demonstrates robust in vivo conversion to its active metabolite, norethindrone, which buffers against minor manufacturing variations in tablet dissolution. Pharmacokinetic studies comparing three different tablet batches with varying in vitro dissolution rates (82.6%, 94.6%, and 99% at 3 hours) showed no significant differences in the in vivo bioavailability of norethindrone [1]. Peak plasma levels were consistently reached within 4 hours, proving that the prodrug's absorption and enzymatic conversion are not strictly rate-limited by minor dissolution discrepancies.

Evidence DimensionIn vivo bioavailability variance
Target Compound DataBioequivalent plasma levels across 82.6% to 99% dissolution batches
Comparator Or BaselineStandard oral solution (100% baseline)
Quantified DifferenceNo significant pharmacokinetic deviation despite 16.4% variance in 3-hour dissolution
ConditionsHuman pharmacokinetic tracking of plasma norethisterone post-administration

This pharmacokinetic resilience reduces the risk of clinical failure due to minor batch-to-batch variations in solid-state dissolution rates, lowering strict manufacturing tolerances.

Post-Metabolism Anti-Androgenic Profile

The selection of ethynodiol diacetate over gonane progestins is often driven by the superior anti-androgenic profile of its active metabolite. Quantitative enzymatic assays reveal that norethindrone (the sole active metabolite of ethynodiol diacetate) achieves approximately 59% inhibition of 5α-reductase activity, compared to only 48% inhibition by levonorgestrel [1]. This difference is critical for formulations intended to minimize androgenic side effects such as acne or hirsutism.

Evidence Dimension5α-reductase inhibition (active metabolite)
Target Compound Data59% inhibition (via norethindrone)
Comparator Or BaselineLevonorgestrel (48% inhibition)
Quantified Difference11% greater inhibition of 5α-reductase
ConditionsIn vitro 5α-reductase enzymatic inhibition assay

Procuring this estrane prodrug provides a final formulation with a significantly lower androgenic side-effect profile compared to standard levonorgestrel-based alternatives.

Hydrophobic Polymer and Electrospun Matrix Formulations

Due to its high LogP (3.9), ethynodiol diacetate is highly compatible with hydrophobic polymers used in advanced drug delivery systems, such as electrospun nanofibers and sustained-release vaginal rings. Its lipophilicity ensures higher loading capacities and prevents rapid drug dumping, making it the preferred choice over more polar progestins like levonorgestrel when engineering long-acting, controlled-release architectures[1].

Oral Contraceptive APIs Requiring High Bioavailability

Ethynodiol diacetate is utilized as a primary API in combined oral contraceptives where robust conversion to norethindrone is required. Its prodrug nature provides excellent bioavailability that remains stable even when minor manufacturing variations affect tablet dissolution rates, ensuring reliable pharmacokinetic performance and reducing batch rejection rates in industrial scale-up[2].

Formulations Targeting Low-Androgenic Profiles

For therapeutic formulations where minimizing androgenic side effects (such as acne or hirsutism) is a priority, ethynodiol diacetate is selected over gonane derivatives. Upon hepatic metabolism, it yields norethindrone, which provides superior 5α-reductase inhibition compared to levonorgestrel, offering a more favorable endocrinological profile for sensitive patient populations [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

384.23005950 Da

Monoisotopic Mass

384.23005950 Da

Heavy Atom Count

28

LogP

5
5

Appearance

Solid powder

Melting Point

126-127

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

62H10A1236

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (96.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (29.82%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prevention of pregnancy in women who elect to use this product as a method of contraception.

Pharmacology

Ethynodiol Diacetate is used as a female contraceptive. Ethynodiol Diacetate is a progestin or a synthetic form of the naturally occurring female sex hormone, progesterone. In a woman's normal menstrual cycle, an egg matures and is released from the ovaries (ovulation). The ovary then produces progesterone, preventing the release of further eggs and priming the lining of the womb for a possible pregnancy. If pregnancy occurs, progesterone levels in the body remain high, maintaining the womb lining. If pregnancy does not occur, progesterone levels in the body fall, resulting in a menstrual period. Ethynodiol Diacetate tricks the body processes into thinking that ovulation has already occurred, by maintaining high levels of the synthetic progesterone. This prevents the release of eggs from the ovaries.
Ethynodiol Diacetate is the diacetate salt form of ethynodiol, a semi-synthetic progestational hormone agonist. Ethynodiol diacetate binds to cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression. As a result of the negative feedback mechanism, luteinizing hormone (LH) release is inhibited, which leads to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. In addition, ethynodiol diacetate has weak oestrogenic and androgenic properties.

MeSH Pharmacological Classification

Contraceptives, Oral, Synthetic

Mechanism of Action

Binds to the progesterone and estrogen receptors. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Once bound to the receptor, progestins like Ethynodiol Diacetate will slow the frequency of release of gonadotropin releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory LH (luteinizing hormone) surge.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

297-76-7

Wikipedia

Etynodiol_diacetate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Zafar S, Yousuf S, Kayani HA, Saifullah, Khan S, Al-Majid AM, Choudhary MI. Biotransformation of oral contraceptive ethynodiol diacetate with microbial and plant cell cultures. Chem Cent J. 2012 Sep 29;6(1):109. doi: 10.1186/1752-153X-6-109. PubMed PMID: 23021311; PubMed Central PMCID: PMC3496622.
2: Siddique YH, Ara G, Beg T, Afzal M. Protective role of nordihydroguaiaretic acid (NDGA) against the genotoxic damage induced by ethynodiol diacetate in human lymphocytes in vitro. J Environ Biol. 2007 Apr;28(2):279-82. PubMed PMID: 17915765.
3: Babják M, Balogh G, Gazdag M, Görög S. Estimation of impurity profiles of drugs and related materials: part XXI. HPLC/UV/MS study of the impurity profile of ethynodiol diacetate. J Pharm Biomed Anal. 2002 Aug 1;29(6):1153-7. PubMed PMID: 12110402.
4: Simic B, Kniewald J, Kniewald Z. Influence of Ethynodiol Diacetate on the Formation of A-Homo-3Oxa-5?-Pregnane-4,20-Dione in Female Rats. Endocr Regul. 1998 Sep;32(3):125-131. PubMed PMID: 10196509.
5: Friedman AJ, Wheeler JM. Incidence of ovarian cyst formation in women taking ethynodiol diacetate, 1 mg, with ethinyl estradiol, 35 micrograms. J Reprod Med. 1991 Apr;36(4 Suppl):345-9. PubMed PMID: 2046084.
6: Wheeler JM, Malinak LR. Complexion changes in oral contraceptive users. Results from a phase IV multicenter trial evaluating the safety and efficacy of ethynodiol diacetate, 1 mg, with ethinyl estradiol, 35 micrograms. J Reprod Med. 1991 Apr;36(4 Suppl):340-4. PubMed PMID: 2046083.
7: Friedman AJ, Wheeler J. Efficacy and safety of ethynodiol diacetate, 1 mg, with ethinyl estradiol, 35 micrograms, with an emphasis on contraceptive efficacy. A phase IV trial. J Reprod Med. 1991 Apr;36(4 Suppl):328-33. PubMed PMID: 2046081.
8: Friedman AJ. Safety and efficacy of ethynodiol diacetate, 1 mg, plus ethinyl estradiol, 35 micrograms. A phase IV trial. Introduction. J Reprod Med. 1991 Apr;36(4 Suppl):323-4. PubMed PMID: 2046079.
9: Görög S, Halmos Z, Herényi B, Georgakis A, Balogh G, Csizér E, Tuba Z. [Analysis of steroids. Part 40. Isolation and identification of unusual impurities in ethynodiol diacetate]. Acta Pharm Hung. 1991 Mar;61(2):77-81. Hungarian. PubMed PMID: 1887802.
10: Shroff NE, Pearce MY, Stratford ME, Wilkinson PD. Clinical experience with ethynodiol diacetate 0.5 mg daily as an oral contraceptive. Contraception. 1987 Feb;35(2):121-34. PubMed PMID: 3297483.
11: Cooke ID, Back DJ, Shroff NE. Norethisterone concentration in breast milk and infant and maternal plasma during ethynodiol diacetate administration. Contraception. 1985 Jun;31(6):611-21. PubMed PMID: 4042659.
12: Morvay J, Altorjay I, Sas M. Saliva level of ethynylestradiol in presence of ethynodiol diacetate after oral administration. Horm Res. 1983;17(4):181-4. PubMed PMID: 6884982.
13: Morvay J, Altorjay I, Sas M. Serum and placenta levels of ethynylestradiol in presence of ethynodiol diacetate after oral administration. Horm Res. 1982 Jul-Aug;16(4):237-43. PubMed PMID: 6890038.
14: Carignan G, Lodge BA, Skakum W. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. J Pharm Sci. 1982 Feb;71(2):264-6. PubMed PMID: 7062257.
15: Lewis CJ, Vose CW, Spalton PN, Ford GC, Haskins NJ, Palmer RF. Metabolism of ethynodiol diacetate in the rhesus monkey before and after administration of rifampicin. Xenobiotica. 1980 Sep;10(9):705-13. PubMed PMID: 7445531.
16: Ethynodiol diacetate. IARC Monogr Eval Carcinog Risk Chem Hum. 1979 Dec;21:387-98. PubMed PMID: 120836.
17: Vose CW, Butler JK, Williams BM, Stafford JE, Shelton JR, Rose DA, Palmer RF, Breckenridge AM, Orme ML, Serlin MJ. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of ethynodiol diacetate. Contraception. 1979 Feb;19(2):119-27. PubMed PMID: 428229.
18: Higashiyama S. [Biological activities of 3 different types of ethynodiol diacetate-ethynyl estradiol combinations (author's transl)]. Nihon Funin Gakkai Zasshi. 1978 Oct;23(4):414-20. Japanese. PubMed PMID: 710724.
19: Drill VA, Golway PL. Effect of ethynodiol diacetate with ethinyl estradiol on the mammary glands of rhesus monkeys: a preliminary report. J Natl Cancer Inst. 1978 May;60(5):1169-70. PubMed PMID: 417188.
20: Goldman JA. Effect of ethynodiol diacetate and a combination-type oral contraceptive compound on carbohydrate metabolism. II. One year intravenous glucose tolerance study. Diabetologia. 1977 Apr;13(2):89-91. PubMed PMID: 856654.

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